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molecular formula C8H7IO2 B147186 Methyl 4-iodobenzoate CAS No. 619-44-3

Methyl 4-iodobenzoate

Cat. No. B147186
M. Wt: 262.04 g/mol
InChI Key: DYUWQWMXZHDZOR-UHFFFAOYSA-N
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Patent
US06541505B1

Procedure details

To a solution of 4-iodobenzoic acid (9.92 g, 40 mmol) in DMF (80 mL) is added potassium carbonate (5.8 g, 42 mmol) and iodomethane (2.6 mL, 42 mmol). The resulting mixture is stirred for 17 hours, diluted with ethyl acetate, washed with water and brine, dried over MgSO4 and concentrated. The crude solid is recrystallized in ethyl acetate/hexane to give 8.74 g of title compound. 1H NMR (CDCl3) δ 3.91 (s, 3H), 7.74 (d, J=8 Hz, 2H), 7.80 (d, J=8 Hz, 2H). MS (EI) m/z 262 (M+).
Quantity
9.92 g
Type
reactant
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1.[C:11](=O)([O-])[O-].[K+].[K+].IC>CN(C=O)C.C(OCC)(=O)C>[CH3:11][O:7][C:6](=[O:8])[C:5]1[CH:9]=[CH:10][C:2]([I:1])=[CH:3][CH:4]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
9.92 g
Type
reactant
Smiles
IC1=CC=C(C(=O)O)C=C1
Name
Quantity
5.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
2.6 mL
Type
reactant
Smiles
IC
Name
Quantity
80 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture is stirred for 17 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude solid is recrystallized in ethyl acetate/hexane

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
COC(C1=CC=C(C=C1)I)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.74 g
YIELD: CALCULATEDPERCENTYIELD 83.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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